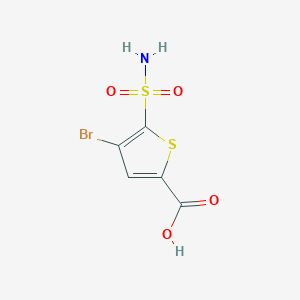

4-Bromo-5-sulfamoylthiophene-2-carboxylic acid

Description

4-Bromo-5-sulfamoylthiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene core substituted with bromine at position 4, a sulfamoyl group (-SO₂NH₂) at position 5, and a carboxylic acid moiety at position 2.

Properties

IUPAC Name |

4-bromo-5-sulfamoylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO4S2/c6-2-1-3(4(8)9)12-5(2)13(7,10)11/h1H,(H,8,9)(H2,7,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLPOMXIQVDNSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)S(=O)(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 4-Bromo-5-sulfamoylthiophene-2-carboxylic Acid

General Synthetic Strategy

The synthesis of 4-bromo-5-sulfamoylthiophene-2-carboxylic acid typically involves the following key steps:

- Construction of the thiophene ring with appropriate substitution pattern.

- Introduction of the bromine atom at the 4-position of the thiophene ring.

- Installation of the sulfamoyl group at the 5-position via sulfonyl chloride intermediates.

- Carboxylation at the 2-position to form the carboxylic acid functionality.

These steps are often carried out sequentially, with protection/deprotection strategies as necessary to avoid unwanted side reactions.

Detailed Synthetic Routes

Starting from 5-Bromo-2-thiophenecarboxylic acid

One common approach begins with 5-bromo-2-thiophenecarboxylic acid, which can be commercially sourced or synthesized via bromination of thiophene-2-carboxylic acid derivatives. This intermediate is then subjected to sulfonylation to introduce the sulfamoyl group.

- Sulfonylation via sulfonyl chloride intermediate: The 4-position (adjacent to the bromine) is converted to a sulfonyl chloride by treatment with chlorosulfonic acid or sulfuryl chloride under controlled temperature conditions (typically 0–5 °C) to avoid overreaction.

- Amination to sulfamoyl: The sulfonyl chloride intermediate is reacted with ammonia or ammonium salts to form the sulfamoyl group (–SO2NH2).

This method is supported by patent literature describing the preparation of thiophene sulfonamides, where primary sulfonamides are prepared from sulfonyl chlorides by amination with ammonia or from sulfinate salts using hydroxylamine-O-sulfonic acid.

Bromination and Sulfamoylation Sequence

Alternatively, the thiophene ring can first be functionalized with the sulfamoyl group, followed by selective bromination at the 4-position.

- Sulfamoylation: Starting from thiophene-2-carboxylic acid, chlorosulfonylation at the 5-position is performed, followed by amination to yield the sulfamoyl derivative.

- Bromination: Electrophilic aromatic substitution with bromine or N-bromosuccinimide (NBS) selectively introduces bromine at the 4-position due to electronic and steric effects.

This sequence requires careful control of reaction conditions to avoid polysubstitution or degradation of sensitive functional groups.

Pd-Catalyzed Cross-Coupling Approaches

Modern synthetic methods employ palladium-catalyzed cross-coupling reactions to construct the sulfamoylthiophene scaffold with high regioselectivity.

- C–N Cross-coupling: Palladium-catalyzed amination of 4-bromo-5-chlorosulfonylthiophene-2-carboxylic acid with ammonia or amine derivatives can directly yield the sulfamoyl derivative.

- This method allows for milder conditions and improved yields compared to classical sulfonyl chloride amination.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Chlorosulfonylation | Chlorosulfonic acid or sulfuryl chloride, 0–5 °C | Controls selective sulfonyl chloride formation |

| Amination | Ammonia gas or ammonium salts, mild heating | Converts sulfonyl chloride to sulfamoyl group |

| Bromination | Bromine or N-bromosuccinimide, solvent (e.g., acetic acid), 0–25 °C | Selective bromination at 4-position |

| Pd-Catalyzed coupling | Pd catalyst (e.g., Pd(OAc)2), ligand, base, solvent (DMF, toluene), 50–100 °C | For direct C–N bond formation |

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Yield Range (%) | Scalability |

|---|---|---|---|---|

| Sulfonyl chloride amination | Well-established, straightforward | Requires handling corrosive reagents | 60–85 | Good |

| Bromination post-sulfamoylation | High regioselectivity | Possible overbromination | 50–75 | Moderate |

| Pd-catalyzed cross-coupling | Mild conditions, higher selectivity | Requires expensive catalysts | 70–90 | Good |

Summary Table of Key Synthetic Steps

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-sulfamoylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the bromine or sulfonamide groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of sulfonic acids or carboxylic acids.

Reduction: Formation of thiophene derivatives with reduced functional groups.

Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

While comprehensive data tables and well-documented case studies focusing solely on the applications of "4-Bromo-5-sulfamoylthiophene-2-carboxylic acid" are not available within the provided search results, the available information does offer some insight into its potential applications and related compounds.

Chemical Information

- 4-Bromo-5-sulfamoylthiophene-2-carboxylic acid: This compound has the molecular formula and a molecular weight of 286.12 . It is also identified by the CAS No. 1306604-26-1 and MDL No. MFCD18839116 .

- 3-Bromo-5-methylthiophene-2-sulfonamide: Another related compound is 3-Bromo-5-methylthiophene-2-sulfonamide, with the molecular formula and a molecular weight of 256.14 .

Potential Applications

- Synthesis: Both 4-Bromo-5-sulfamoylthiophene-2-carboxylic acid and 3-Bromo-5-methylthiophene-2-sulfonamide are noted for their application in synthesis .

- HCV NS5B polymerase inhibitors: Thiophene-2-carboxylic acids, a class of compounds to which 4-Bromo-5-sulfamoylthiophene-2-carboxylic acid belongs, have been discovered as potent inhibitors of HCV NS5B polymerase . Specifically, 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids have shown potential in SAR studies, yielding several potent inhibitors of HCV polymerase and HCV subgenomic RNA replication in Huh-7 cells .

- Antimicrobial agents: Heterocyclic compounds containing a sulfamoyl moiety have been synthesized and evaluated for their antimicrobial properties .

Related Research

- Synthesis of Heterocyclic Compounds: Research has reported on the synthesis of new heterocyclic compounds containing a sulfamoyl moiety, which are suitable for use as antimicrobial agents . This indicates the potential of sulfamoyl-containing compounds in medicinal chemistry .

- Inhibitors of HCV NS5B Polymerase: The discovery of thiophene-2-carboxylic acids as inhibitors of HCV NS5B polymerase suggests a potential application in antiviral drug development .

Mechanism of Action

The mechanism of action of 4-Bromo-5-sulfamoylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Thiophene Derivatives

*Similarity scores based on structural alignment with the target compound (if available). †Calculated based on analogous compounds.

Key Observations:

- Sulfamoyl vs.

- Methyl vs. Halogen Substituents : Methyl groups (e.g., in 4-Bromo-5-methylthiophene-2-carboxylic acid) increase lipophilicity, favoring membrane permeability, while halogens (Cl, Br) contribute to higher molecular weights and electrophilic reactivity .

- Dimethylsulfamoyl Modification : Replacing -NH₂ with -N(CH₃)₂ in 5-Bromo-4-(dimethylsulfamoyl)thiophene-2-carboxylic acid reduces polarity and may alter pharmacokinetic profiles .

Biological Activity

4-Bromo-5-sulfamoylthiophene-2-carboxylic acid is a compound that belongs to the class of thiophene derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by empirical studies and data.

Chemical Structure and Properties

4-Bromo-5-sulfamoylthiophene-2-carboxylic acid features a thiophene ring substituted with a bromine atom and a sulfamoyl group. The presence of these functional groups contributes to its biological activity. The compound can be synthesized through various methods, including coupling reactions and modifications of existing thiophene derivatives.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing sulfamoyl moieties exhibit significant antimicrobial properties. For instance, sulfonamides are known for their effectiveness against a variety of bacterial strains. In a study evaluating related compounds, it was found that 4-bromo derivatives showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-Bromo-5-sulfamoylthiophene-2-carboxylic acid | Antibacterial | 32 | |

| N-(4-sulfamoylphenyl)propionamide | Antifungal | 16 | |

| 5-bromo-4-methylsulfamoylthiophene | Antibacterial | 64 |

Anti-inflammatory Properties

The anti-inflammatory effects of thiophene derivatives have been documented in several studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of immune responses. For example, compounds similar to 4-bromo-5-sulfamoylthiophene-2-carboxylic acid have shown promise in reducing inflammation in animal models through the inhibition of the NF-kB pathway .

Anticancer Potential

Emerging research indicates that thiophene derivatives may possess anticancer properties. In vitro studies suggest that 4-bromo-5-sulfamoylthiophene-2-carboxylic acid can induce apoptosis in cancer cell lines by activating caspase pathways. This is particularly relevant in the context of breast cancer, where similar compounds have been shown to inhibit tumor growth and metastasis .

Case Study: In Vitro Evaluation

In a recent case study, researchers evaluated the cytotoxic effects of 4-bromo-5-sulfamoylthiophene-2-carboxylic acid on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM over 48 hours, with evidence of apoptosis confirmed via flow cytometry analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.